
1,3,5-Tris(3-nitrobenzoyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(3-nitrobenzoyl)benzene is an organic compound characterized by the presence of three nitrobenzoyl groups attached to a central benzene ring. This compound is notable for its symmetrical structure and the presence of nitro groups, which impart unique chemical properties. It is used in various scientific research applications due to its ability to form inclusion complexes and its potential as a building block in supramolecular chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-nitrobenzoyl)benzene can be synthesized through the cyclotrimerization of (3-nitrobenzoyl)acetylene. This reaction involves the formation of a trimer from three molecules of the acetylene derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(3-nitrobenzoyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the already oxidized state of the nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for nitro compounds.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation: Further oxidation products are less common but can include nitroso or other oxidized derivatives.
Applications De Recherche Scientifique
1,3,5-Tris(3-nitrobenzoyl)benzene has several scientific research applications:
Biology: Its ability to form inclusion complexes makes it useful in studying molecular recognition and host-guest chemistry.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(3-nitrobenzoyl)benzene involves its ability to form hydrogen bonds and other non-covalent interactions. The nitro groups can participate in hydrogen bonding, which is crucial for the formation of inclusion complexes . These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but with nitro groups directly attached to the benzene ring.
1,3,5-Tris(4-nitrobenzoyl)benzene: Similar but with nitro groups in the para position relative to the benzoyl groups.
1,3,5-Tris(4-aminophenyl)benzene: Similar core structure but with amino groups instead of nitro groups.
Uniqueness
1,3,5-Tris(3-nitrobenzoyl)benzene is unique due to the specific positioning of the nitro groups, which affects its chemical reactivity and ability to form inclusion complexes. This positioning can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
326587-75-1 |
|---|---|
Formule moléculaire |
C27H15N3O9 |
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
[3,5-bis(3-nitrobenzoyl)phenyl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C27H15N3O9/c31-25(16-4-1-7-22(13-16)28(34)35)19-10-20(26(32)17-5-2-8-23(14-17)29(36)37)12-21(11-19)27(33)18-6-3-9-24(15-18)30(38)39/h1-15H |
Clé InChI |
SCNXBZPNXPVPOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


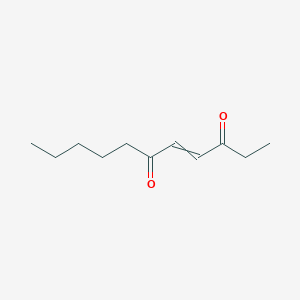
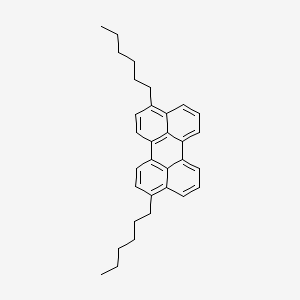
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
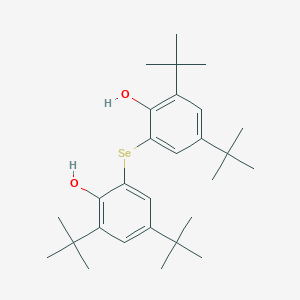
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)
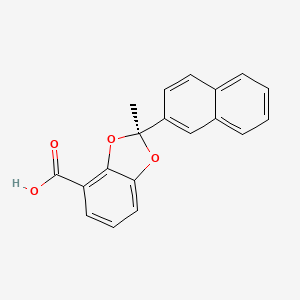
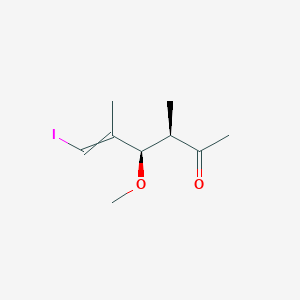
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
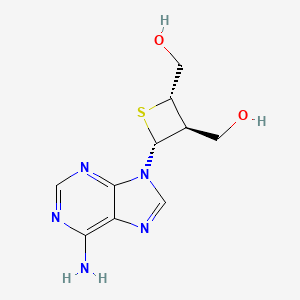

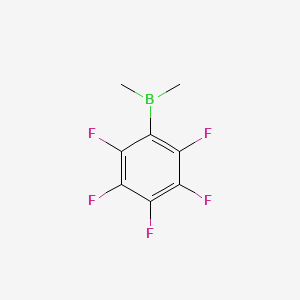
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
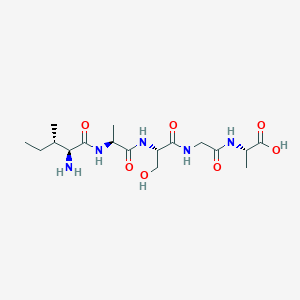
![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
